![molecular formula C24H16N4O5 B2918834 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1207032-61-8](/img/structure/B2918834.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C24H16N4O5 and its molecular weight is 440.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a novel synthetic derivative that incorporates the oxadiazole ring, which has been recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
Structural Features
The compound features a phthalazinone core substituted with a 1,3-benzodioxole and an oxadiazole moiety. This unique structure is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. These compounds have shown activity against various pathogens, including bacteria and fungi. The presence of the benzodioxole moiety enhances this activity by potentially increasing membrane permeability or interacting with specific microbial targets .
Antiplasmodial Activity
A study focusing on the antiplasmodial effects of related oxadiazole derivatives revealed promising results against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship indicated that modifications at the aromatic substituents significantly influenced potency and selectivity . The most potent derivatives demonstrated IC₅₀ values in the low micromolar range, suggesting that similar modifications in our compound could yield effective antimalarial agents.
Cytotoxicity
In vitro cytotoxicity assays have been conducted to assess the safety profile of compounds containing the oxadiazole scaffold. The results showed a range of cytotoxic effects depending on the specific substitutions on the phenyl rings. Compounds with electron-donating groups generally exhibited lower cytotoxicity compared to those with electron-withdrawing groups .
Anti-inflammatory and Analgesic Properties
Compounds with oxadiazole rings have also been reported to possess anti-inflammatory and analgesic activities. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in pain pathways, making them candidates for further development as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The effectiveness of This compound can be attributed to specific structural features:
Substituent | Effect on Activity |
---|---|
1,3-benzodioxole | Enhances antimicrobial activity |
Oxadiazole ring | Increases antiplasmodial potency |
Methoxy group | Modulates lipophilicity and bioavailability |
These insights suggest that careful modification of substituents can optimize biological activity while minimizing toxicity.
Study 1: Antimicrobial Efficacy
A study investigated various 1,3,4-oxadiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The derivatives exhibited significant inhibition zones compared to control antibiotics. The most active compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against MRSA strains .
Study 2: Antiplasmodial Screening
In another study focusing on antiplasmodial activity, several oxadiazole derivatives were screened against P. falciparum. The results indicated that compounds with specific substitutions at the 4-position of the oxadiazole exhibited IC₅₀ values as low as 0.011 µM, highlighting their potential as effective antimalarial agents .
Eigenschaften
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O5/c1-30-16-9-7-15(8-10-16)28-24(29)18-5-3-2-4-17(18)21(26-28)23-25-22(27-33-23)14-6-11-19-20(12-14)32-13-31-19/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJNVPBDFZKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.